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Compound of Interest

Compound Name: 2,1-Benzoxazole-5-carbaldehyde

CAS No.: 1369380-78-8

Cat. No.: B2382125

Get Quote

The benzoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of

molecules with a wide array of pharmacological activities, including antimicrobial, anticancer,

and anti-inflammatory properties.[1][2][3] As structural isosteres of naturally occurring nucleic

bases, they can readily interact with biological macromolecules, making them attractive

candidates for drug development.[4] 2,1-Benzoxazole-5-carbaldehyde, an aldehyde-

functionalized derivative, represents a key synthetic intermediate, allowing for further molecular

elaboration to create diverse compound libraries.

The unambiguous confirmation of its molecular structure is the first critical step in any research

and development pipeline. Without this foundational data, all subsequent biological and

pharmacological results are rendered invalid. This guide provides a comprehensive, multi-

technique spectroscopic protocol for the structural elucidation of 2,1-Benzoxazole-5-
carbaldehyde. As a senior application scientist, the following sections are designed not merely

as a list of procedures, but as a self-validating analytical workflow, explaining the causality

behind each experimental choice and the interpretation of the resulting data. Spectroscopic

analysis is the gold standard for the structural confirmation of synthesized heterocyclic

compounds.[1][5]
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Molecular Identity

Property Value

Chemical Name 2,1-Benzoxazole-5-carbaldehyde

Molecular Formula C₈H₅NO₂[6]

Molecular Weight 147.13 g/mol

Monoisotopic Mass 147.03203 Da[6]

Canonical SMILES C1=CC2=NOC=C2C=C1C=O[6]

InChIKey VOBSNKPZRFQGDG-UHFFFAOYSA-N[6]

Overall Analytical Workflow
The comprehensive characterization of a molecule like 2,1-Benzoxazole-5-carbaldehyde
relies on the integration of data from multiple spectroscopic techniques. Each method provides

a unique piece of the structural puzzle, and together they offer a system of cross-validation.
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Caption: Integrated workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Skeleton
NMR spectroscopy is the most powerful technique for determining the precise arrangement of

atoms in an organic molecule, providing detailed information about the carbon-proton

framework.[2]

¹H NMR Spectroscopy: Proton Environment Analysis
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¹H NMR reveals the number of distinct protons and their local electronic environments. For

benzoxazole derivatives, aromatic protons typically resonate in the downfield region between δ

7.0 and 8.5 ppm due to the deshielding effect of the ring current.[2]

Predicted ¹H NMR Spectrum:

Aldehyde Proton (-CHO): The most downfield signal, expected around δ 9.9-10.1 ppm. This

significant deshielding is caused by the strong electron-withdrawing nature of the carbonyl

group and its magnetic anisotropy. It will appear as a singlet (s).

Benzoxazole Ring Protons: The protons on the fused ring system will exhibit complex

splitting patterns (doublets, triplets, or multiplets) in the aromatic region of δ 7.5-8.5 ppm.[2]

The exact shifts and coupling constants depend on their position relative to the aldehyde

group and the heteroatoms in the oxazole ring.

The proton on the oxazole ring (H-3) is expected to be a singlet.

The protons on the benzene ring (H-4, H-6, H-7) will show characteristic splitting based on

their coupling with adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton Assignment
Predicted Chemical Shift
(δ, ppm)

Multiplicity

Aldehyde-H 9.9 - 10.1 Singlet (s)

Aromatic-H 7.5 - 8.5 Multiplets (m)

Experimental Protocol: ¹H NMR

Sample Preparation: Accurately weigh 1-5 mg of purified 2,1-Benzoxazole-5-carbaldehyde.

[2]

Solvent Selection: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g.,

CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it must fully

dissolve the sample without interfering with its signals.
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Data Acquisition:

Acquire the spectrum on a 400 MHz (or higher) spectrometer.

Reference the spectrum to the residual solvent peak or an internal standard like

tetramethylsilane (TMS) at δ 0.00 ppm.

Obtain a sufficient number of scans to achieve a high signal-to-noise ratio.

¹³C NMR Spectroscopy: Carbon Framework Elucidation
¹³C NMR spectroscopy provides a map of the carbon backbone of the molecule.[2]

Predicted ¹³C NMR Spectrum:

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded carbon and

will appear significantly downfield, typically in the range of δ 190-195 ppm.

Aromatic & Heterocyclic Carbons: The eight carbons of the benzoxazole ring system will

appear in the aromatic region, generally between δ 110-165 ppm. The carbons directly

attached to the electronegative oxygen and nitrogen atoms (C-3a, C-7a) will be further

downfield.[2] The specific chemical shifts are influenced by the electronic effects of the

heteroatoms and the aldehyde substituent.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm)

Aldehyde (C=O) 190 - 195

Benzoxazole C=N/C-O 145 - 165

Benzoxazole C-Ar 110 - 140

Experimental Protocol: ¹³C NMR

Sample Preparation: A higher concentration is required for ¹³C NMR due to the low natural

abundance of the isotope. Use 10-25 mg of the sample dissolved in ~0.6 mL of deuterated

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 13 Tech Support

https://pdf.benchchem.com/1610/Application_Note_Structural_Elucidation_of_Benzoxazole_Derivatives_using_H_and_C_NMR_Spectroscopy.pdf
https://pdf.benchchem.com/1610/Application_Note_Structural_Elucidation_of_Benzoxazole_Derivatives_using_H_and_C_NMR_Spectroscopy.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2382125?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


solvent.[2]

Data Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique

carbon appears as a single line.

A greater number of scans (often several hundred to thousands) is necessary compared to

¹H NMR to achieve an adequate signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy:
Identifying Functional Groups
FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present

in a molecule by measuring the absorption of infrared radiation, which excites molecular

vibrations (stretching, bending).[7]

Predicted FT-IR Absorptions:

The structure of 2,1-Benzoxazole-5-carbaldehyde contains several key functional groups that

will give rise to characteristic absorption bands.

Aldehyde C=O Stretch: A strong, sharp absorption band is expected in the region of 1700-

1715 cm⁻¹. Conjugation with the aromatic ring slightly lowers the frequency from a typical

aliphatic aldehyde (~1730 cm⁻¹).

Aromatic C=C Stretch: Medium to weak absorptions from the stretching of the carbon-carbon

double bonds in the benzene ring will appear in the 1450-1600 cm⁻¹ region.

C=N and C-O Stretches: The vibrations of the oxazole ring will produce characteristic bands.

The C=N stretch is typically observed around 1610-1660 cm⁻¹, often overlapping with the

C=C stretches. The C-O stretch will appear in the 1200-1250 cm⁻¹ region.[1]

Aromatic C-H Stretch: A signal just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) confirms the

presence of hydrogens attached to the aromatic ring.
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Aldehyde C-H Stretch: Two weak, but characteristic, bands are expected around 2820 cm⁻¹

and 2720 cm⁻¹ (Fermi doublet).

Table 3: Predicted FT-IR Frequencies

Functional Group Vibrational Mode
Predicted
Frequency (cm⁻¹)

Intensity

Aldehyde C-H Stretch ~2820 & ~2720 Weak

Aromatic C-H Stretch 3030 - 3100 Medium

Aldehyde C=O Stretch 1700 - 1715 Strong, Sharp

Aromatic C=C Stretch 1450 - 1600 Medium-Weak

Heterocyclic C=N Stretch 1610 - 1660 Medium

Heterocyclic C-O Stretch 1200 - 1250 Strong

Experimental Protocol: FT-IR

Sample Preparation:

Solid (ATR): Place a small amount of the purified, dry powder directly onto the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory. This is the most common and

straightforward method.

Solid (KBr Pellet): Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium

bromide (KBr) and press into a transparent pellet.

Data Acquisition:

Record a background spectrum of the empty accessory (or pure KBr pellet). This is crucial

to subtract atmospheric (CO₂, H₂O) and accessory-related absorptions.

Record the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4

cm⁻¹.
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The final spectrum is presented in terms of percent transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural

clues based on its fragmentation pattern under ionization.[5] For 2,1-Benzoxazole-5-
carbaldehyde (C₈H₅NO₂), the expected exact mass is 147.03203 Da.

Predicted Fragmentation Pattern (Electron Ionization - EI):

Under EI-MS, the molecule is ionized to form a molecular ion (M⁺˙), which then undergoes

fragmentation. The analysis of these fragments helps to piece together the molecular structure.

Molecular Ion (M⁺˙): A prominent peak at m/z = 147 corresponding to the intact radical

cation.

Loss of H• (M-1): A very common fragmentation for aldehydes, leading to the formation of a

stable acylium cation at m/z = 146.[8]

Loss of Formyl Radical (M-29): Cleavage of the aldehyde group (-CHO) will result in a

fragment at m/z = 118.

Loss of CO (M-28): Following the initial loss of a hydrogen atom, the resulting acylium ion

can lose carbon monoxide, leading to a fragment at m/z = 118.

Ring Fragmentation: Further fragmentation of the stable benzoxazole ring system can lead

to smaller ions, providing confirmation of the core structure.
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Caption: Predicted EI-MS fragmentation pathway.

Experimental Protocol: MS

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile

solvent like methanol or acetonitrile.

Instrumentation: Introduce the sample into the mass spectrometer, often via a direct insertion

probe or coupled with a Gas Chromatography (GC-MS) system for separation and analysis.

[8]

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

Data Acquisition: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion

and all significant fragment ions. High-resolution mass spectrometry (HRMS) can be used to

confirm the elemental composition of the molecular ion and its fragments to within a few

parts per million (ppm).
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UV-Visible Spectroscopy: Probing the Electronic
System
UV-Vis spectroscopy measures the absorption of light in the ultraviolet-visible range, which

corresponds to electronic transitions within the molecule. It is particularly useful for

characterizing compounds with conjugated π-systems.[1]

Predicted UV-Vis Absorption:

The conjugated system of the benzoxazole ring extended by the carbonyl group of the

aldehyde constitutes a significant chromophore. This extended conjugation is expected to

result in strong absorption in the UVA range.

π → π* Transitions: Strong absorption bands are expected between 300-380 nm.

Derivatives of 2-(2'-hydroxyphenyl)benzoxazole, for instance, show maximum absorption

wavelengths (λmax) in the range of 336 to 374 nm.[9] The exact λmax will be influenced by

the solvent polarity. These absorptions correspond to electronic transitions from the highest

occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

Table 4: Predicted UV-Visible Absorption

Transition Type Predicted λmax (nm) Chromophore

π → π* 300 - 380
Conjugated Benzoxazole-

Aldehyde System

Experimental Protocol: UV-Vis

Solvent Selection: Choose a spectroscopic grade solvent that dissolves the sample and is

transparent in the wavelength range of interest (e.g., ethanol, methanol, or acetonitrile).

Sample Preparation: Prepare a dilute stock solution of known concentration. Perform serial

dilutions to find a concentration that gives a maximum absorbance reading between 0.5 and

1.5 AU (Absorbance Units) to ensure adherence to the Beer-Lambert law.

Data Acquisition:
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Use a dual-beam spectrophotometer.

Record a baseline (blank) spectrum using a cuvette filled with the pure solvent.

Record the sample's absorption spectrum over a range of approximately 200-600 nm.

Identify the wavelength of maximum absorbance (λmax).

Conclusion: A Validated Structural Assignment
By integrating the data from NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy, a

definitive and self-validating structural assignment for 2,1-Benzoxazole-5-carbaldehyde can

be achieved. The NMR data confirms the carbon-proton framework and the specific

connectivity of the aldehyde group. FT-IR validates the presence of the key functional groups.

Mass spectrometry provides the exact molecular weight and corroborates the structure through

predictable fragmentation. Finally, UV-Vis spectroscopy characterizes the electronic properties

of the conjugated system. This multi-faceted approach ensures the highest level of scientific

integrity, providing a solid foundation for any subsequent use of this compound in research or

drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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Contact our Ph.D. Support Team for a compatibility check
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